N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide is a synthetic arylalkylamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group linked via a butanamide chain to a phenoxy moiety. This compound shares structural similarities with psychoactive phenethylamines (e.g., NBOMe derivatives) but differs in its amide backbone and substituent arrangement.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOCSQJAZNTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide typically involves several steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is achieved by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum-on-carbon catalyst . The resulting 4-chloro-2,5-dimethoxyaniline is then reacted with 4-phenoxybutanoyl chloride under basic conditions to form the desired product.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and signaling pathways . This interaction is responsible for its potential hallucinogenic effects and other biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
| Compound Name | Core Structure | Substituents (Position 2, 4, 5) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide | Butanamide | Cl (4), OCH₃ (2,5) | Phenoxy, amide | ~347.8 (estimated) |
| 25C-NBOMe (2C-C-NBOMe) | Phenethylamine | Cl (4), OCH₃ (2,5) | Methoxybenzyl, amine | 340.3 |
| 25B-NBOMe (2C-B-NBOMe) | Phenethylamine | Br (4), OCH₃ (2,5) | Methoxybenzyl, amine | 385.2 |
| 25C-NBOH | Phenethylamine | Cl (4), OCH₃ (2,5) | Hydroxybenzyl, amine | 326.8 |
Notes:
- Backbone divergence : The target compound’s butanamide chain replaces the phenethylamine backbone of NBOMe/NBOH derivatives, likely altering pharmacokinetics (e.g., reduced blood-brain barrier penetration) .
- However, the phenoxy group in the target compound may sterically hinder receptor binding compared to the smaller methoxybenzyl group in NBOMes .
Pharmacological and Toxicological Comparisons
Receptor Affinity
- 25C-NBOMe: High 5-HT₂A affinity (Ki = 0.1–0.3 nM), partial agonism linked to hallucinogenic effects .
- 25B-NBOMe : Similar potency (Ki = 0.2 nM) but higher toxicity in rodent models (LD₅₀ = 0.3 mg/kg) compared to 25C-NBOMe (LD₅₀ = 0.6 mg/kg) .
Metabolic Stability
- NBOMe derivatives : Rapid metabolism via O-demethylation and glucuronidation, leading to short half-lives (<6 hours) .
- Phenoxybutanamide analogs: The phenoxy group and amide bond may enhance metabolic stability, prolonging systemic exposure.
Toxicity Profile
| Compound | Acute Toxicity (Human Case Reports) | Neurotoxicity (In Vitro) |
|---|---|---|
| 25C-NBOMe | Seizures, hyperthermia, fatalities | Neuronal apoptosis |
| 25B-NBOMe | Cardiac arrhythmia, rhabdomyolysis | Oxidative stress |
| Target compound | No reported data | Hypothesized lower risk |
Notes:
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro group and two methoxy groups attached to a phenyl ring, along with a phenoxybutanamide moiety. This structural configuration contributes to its pharmacological properties and interactions with biological targets.
The primary mechanism by which this compound exerts its effects involves interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates neurotransmitter release and alters various signaling pathways associated with mood regulation and cognition .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. For instance, studies on structurally related compounds have demonstrated effectiveness against gram-positive bacteria and mycobacterial strains, such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Activity Against | Notes |
|---|---|---|
| This compound | Gram-positive bacteria | Potential for further development as an antimicrobial agent |
| 3,4-Dichlorocinnamanilides | MRSA, E. faecalis | Broader spectrum than other derivatives |
2. Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program assessed the compound's activity at a concentration of 10 µM against a panel of approximately sixty cancer types. Results indicated a low level of anticancer activity with tumor growth inhibition ranging from 92.48% to 126.61%, suggesting minimal efficacy in this context .
Case Studies
- Antimicrobial Efficacy Study : A study investigated the activity of several substituted phenethylamines against resistant bacterial strains. The findings highlighted that the introduction of halogen groups significantly enhanced antibacterial activity compared to non-halogenated analogs .
- Cytotoxicity Assessment : In another study focusing on cytotoxic profiles, derivatives similar to this compound were tested on primary mammalian cell lines. The results indicated that while some derivatives exhibited promising antimicrobial properties, they also showed varying degrees of cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide with high purity?
- Methodology :
- Step 1 : Use bromoacetyl bromide or similar halogenated intermediates to functionalize the phenoxybutanamide backbone (as demonstrated in analogous acetamide syntheses) .
- Step 2 : Optimize coupling conditions (e.g., K₂CO₃ and KI in polar aprotic solvents like DMF) to attach the 4-chloro-2,5-dimethoxyphenyl group, ensuring minimal side reactions.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
- Key Data : Typical yields range from 50–82% for structurally similar amides, with Rf values between 0.28–0.65 on TLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to confirm substitution patterns (e.g., chloro and methoxy groups) and amide bond formation. Compare chemical shifts to analogs like 2-bromo-N-(4-chlorophenyl)butanamide (δ 7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~377.8 for C₁₈H₁₉ClNO₄).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electron density distribution and reactive sites .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methoxy substitution) influence the compound’s biological activity?
- Experimental Design :
- SAR Study : Synthesize derivatives with substituent variations (e.g., replacing chloro with bromo or methoxy with ethoxy) and compare bioactivity in assays (e.g., enzyme inhibition or receptor binding).
- Key Findings : Analogous compounds (e.g., 25C-NBOH) show that chloro groups enhance receptor affinity, while methoxy groups modulate lipophilicity .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | Cl, OMe | 0.45 | 3.2 |
| Br variant | Br, OMe | 0.62 | 3.5 |
| OEt variant | Cl, OEt | 1.10 | 3.8 |
Q. How can contradictory data in receptor-binding assays be resolved?
- Analysis Framework :
- Step 1 : Validate assay conditions (e.g., pH, temperature, and solvent) to ensure consistency. For example, dimethyl sulfoxide (DMSO) concentrations >1% may denature proteins .
- Step 2 : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Case Study : In NBOMe derivatives, discrepancies in 5-HT₂A binding were traced to differences in membrane preparation methods .
Q. What advanced techniques are recommended for studying metabolic stability?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors and monitor degradation via LC-MS/MS.
- Metabolite Identification : Employ HR-MS/MS and isotopic labeling to trace metabolic pathways (e.g., demethylation or hydroxylation).
- Key Data : For similar amides, t₁/₂ in human microsomes ranges from 15–45 minutes, with primary metabolites involving oxidative dechlorination .
Methodological Notes
- Avoiding Common Pitfalls :
- Synthesis : Ensure anhydrous conditions during amide bond formation to prevent hydrolysis.
- Bioassays : Include positive controls (e.g., ketanserin for 5-HT₂A assays) to validate experimental setups .
- Data Reproducibility : Share raw NMR/spectral data via repositories like Zenodo to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
